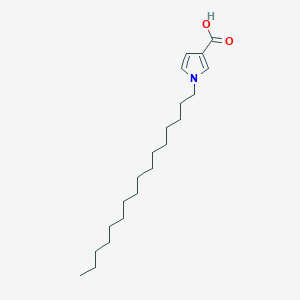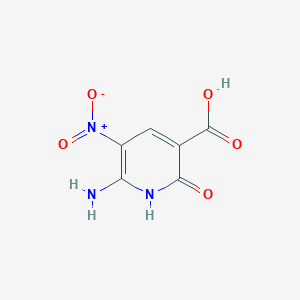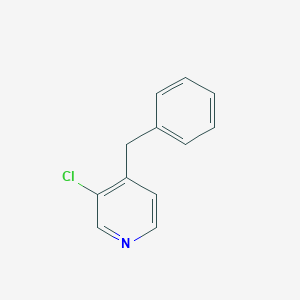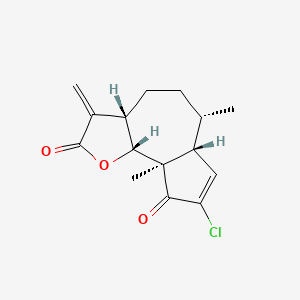![molecular formula C22H26 B14287477 1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene CAS No. 116903-45-8](/img/structure/B14287477.png)
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a pentyl group and a propylphenyl ethynyl group
Méthodes De Préparation
The synthesis of 1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylphenylacetylene and 1-bromo-4-pentylbenzene.
Reaction Conditions: The reaction is carried out under specific conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Applications De Recherche Scientifique
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it may be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, it can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways, resulting in changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Comparaison Avec Des Composés Similaires
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Methyl-4-[(4-propylphenyl)ethynyl]benzene and 1-Ethynyl-4-pentylbenzene share structural similarities but differ in their substituents and chemical properties.
Propriétés
| 116903-45-8 | |
Formule moléculaire |
C22H26 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-pentyl-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H26/c1-3-5-6-8-20-11-15-22(16-12-20)18-17-21-13-9-19(7-4-2)10-14-21/h9-16H,3-8H2,1-2H3 |
Clé InChI |
PQNVCWDQMMEKNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)

![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)

![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)


![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

